Cas no 19338-43-3 (5-(4-fluorophenyl)-1,3-oxazolidin-2-one)

5-(4-fluorophenyl)-1,3-oxazolidin-2-one 化学的及び物理的性質
名前と識別子
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- 5-(4-fluoro-phenyl)-oxazolidin-2-one
- 2-Oxazolidinone, 5-(4-fluorophenyl)-
- 5-(4-fluorophenyl)-1,3-oxazolidin-2-one
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- インチ: 1S/C9H8FNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
- InChIKey: JAVVBBLOGSHTRE-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1)C1CNC(=O)O1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 202
- トポロジー分子極性表面積: 38.3
5-(4-fluorophenyl)-1,3-oxazolidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867660-10.0g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 10g |
$4729.0 | 2023-06-01 | ||
Enamine | EN300-1867660-0.1g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 0.1g |
$490.0 | 2023-09-18 | ||
Enamine | EN300-1867660-0.5g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 0.5g |
$535.0 | 2023-09-18 | ||
Enamine | EN300-1867660-5.0g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 5g |
$3189.0 | 2023-06-01 | ||
Enamine | EN300-1867660-0.25g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 0.25g |
$513.0 | 2023-09-18 | ||
Enamine | EN300-1867660-2.5g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 2.5g |
$1089.0 | 2023-09-18 | ||
Enamine | EN300-1867660-0.05g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 0.05g |
$468.0 | 2023-09-18 | ||
Enamine | EN300-1867660-1.0g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 1g |
$1100.0 | 2023-06-01 | ||
Enamine | EN300-1867660-1g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 1g |
$557.0 | 2023-09-18 | ||
Enamine | EN300-1867660-5g |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one |
19338-43-3 | 5g |
$1614.0 | 2023-09-18 |
5-(4-fluorophenyl)-1,3-oxazolidin-2-one 関連文献
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1. Back matter
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
5-(4-fluorophenyl)-1,3-oxazolidin-2-oneに関する追加情報
Comprehensive Overview of 5-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS No. 19338-43-3): Properties, Applications, and Industry Insights
5-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS No. 19338-43-3) is a specialized organic compound belonging to the oxazolidinone class, which has garnered significant attention in pharmaceutical and agrochemical research. Its molecular structure, featuring a fluorophenyl moiety, contributes to unique physicochemical properties, making it a valuable intermediate in synthetic chemistry. This article delves into its molecular characteristics, synthesis pathways, and emerging applications while addressing trending queries like "oxazolidinone derivatives in drug discovery" and "fluorinated compounds in sustainable chemistry."
The compound's CAS No. 19338-43-3 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in supply chains. Researchers often search for "5-(4-fluorophenyl)-1,3-oxazolidin-2-one synthesis" or "oxazolidinone scaffold applications," reflecting its relevance in designing bioactive molecules. Its fluorine-substituted aromatic ring enhances metabolic stability, a feature leveraged in developing kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in addressing antibiotic resistance, aligning with the global focus on "novel antibacterial scaffolds."
From an industrial perspective, 5-(4-fluorophenyl)-1,3-oxazolidin-2-one is synthesized via cyclization reactions involving 4-fluorobenzaldehyde derivatives, a process optimized for high yield and purity. Environmental concerns have spurred interest in "green synthesis of fluorinated heterocycles," prompting innovations like catalytic asymmetric methods. The compound's role in crop protection chemicals also ties into discussions on "sustainable agrochemicals," as its derivatives exhibit herbicidal and fungicidal activity.
Analytical techniques such as HPLC and NMR are pivotal in characterizing CAS No. 19338-43-3, ensuring compliance with pharmaceutical standards. FAQs like "how to purify oxazolidinone compounds" or "stability of fluorophenyl derivatives" underscore the need for robust quality control protocols. Furthermore, computational modeling studies explore its molecular docking potential, linking to popular searches on "AI-driven drug design."
In conclusion, 5-(4-fluorophenyl)-1,3-oxazolidin-2-one exemplifies the intersection of structural ingenuity and practical utility. Its versatility across pharmaceuticals, agrochemicals, and material science positions it as a compound of enduring scientific and industrial interest, resonating with contemporary themes like "precision synthesis" and "fluorine chemistry advancements."
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